molecular formula C28H26O9 B014751 Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside CAS No. 3601-36-3

Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside

Cat. No.: B014751
CAS No.: 3601-36-3
M. Wt: 506.5 g/mol
InChI Key: WXFFEILSURAFKL-SUWSLWCISA-N
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Description

Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside: is a biochemical reagent commonly used in life science research. It is a derivative of galactose, a type of sugar, and is characterized by the presence of benzoyl groups at the 2, 3, and 6 positions of the galactopyranoside ring. This compound is known for its high purity and is often used in various biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside typically involves the benzoylation of methyl alpha-D-galactopyranoside. The reaction is carried out using benzoyl chloride in the presence of a base such as pyridine. The reaction conditions usually include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside is widely used in scientific research, including:

Comparison with Similar Compounds

    Methyl alpha-D-galactopyranoside: Lacks the benzoyl groups and is less hydrophobic.

    Methyl 2,3,4-Tri-O-benzoyl-alpha-D-galactopyranoside: Differs in the position of benzoyl groups.

    Methyl 2,3,6-Tri-O-acetyl-alpha-D-galactopyranoside: Contains acetyl groups instead of benzoyl groups.

Uniqueness: Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of benzoyl groups at the 2, 3, and 6 positions makes it more hydrophobic and influences its interaction with biological molecules .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3/t21-,22+,23+,24-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFFEILSURAFKL-SUWSLWCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448643
Record name Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3601-36-3
Record name Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3601-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-D-Galactopyranoside, methyl, 2,3,6-tribenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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